molecular formula C6H5BrN4O2S B14902547 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine

6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B14902547
M. Wt: 277.10 g/mol
InChI Key: CUCIBXQJZDEWPA-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a bromine atom, a methylsulfonyl group, and an imidazo[4,5-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 6-azido-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine.

Scientific Research Applications

6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinase enzymes by binding to the active site and preventing substrate access . The exact pathways and targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the methylsulfonyl group, which can influence its reactivity and interaction with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H5BrN4O2S

Molecular Weight

277.10 g/mol

IUPAC Name

5-bromo-2-methylsulfonyl-3H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C6H5BrN4O2S/c1-14(12,13)6-10-4-5(11-6)9-3(7)2-8-4/h2H,1H3,(H,8,9,10,11)

InChI Key

CUCIBXQJZDEWPA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=NC=C(N=C2N1)Br

Origin of Product

United States

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